N-benzylhydroxylamine hydrochloride

Description

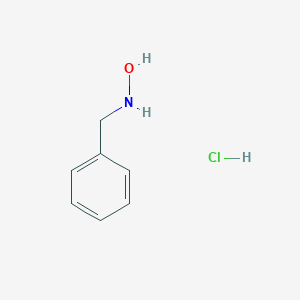

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462571 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29601-98-7 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N-hydroxy-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Established Synthetic Pathways

Traditional laboratory-scale synthesis of N-benzylhydroxylamine hydrochloride has been achieved through multiple routes, each with its own set of advantages and limitations.

A common laboratory method for preparing N-benzylhydroxylamine involves the reduction of benzaldehyde (B42025) oxime. guidechem.com This pathway begins with the oximation of benzaldehyde, which is then reduced to the desired hydroxylamine (B1172632).

The reduction is often carried out using sodium cyanoborohydride (NaBH₃CN) in an acidic methanolic solution. guidechem.com The reaction is typically conducted at a controlled temperature of 20-30°C. google.com However, this method is known for its moderate and often difficult-to-reproduce yields, which can be attributed to pH fluctuations during the reaction. thieme-connect.com Yields for this method are reported to be around 46%. guidechem.com Furthermore, the high cost and toxicity of sodium cyanoborohydride limit the industrial applicability of this protocol. mdpi.comthieme-connect.com

Table 1: Synthesis of N-Benzylhydroxylamine Hydrochloride via Reduction of Benzaldehyde Oxime

| Parameter | Value |

|---|---|

| Starting Material | Benzaldehyde Oxime |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Anhydrous Methanol (B129727) |

| Catalyst/Indicator | Methyl Orange in HCl-Methanol |

| Temperature | 20-30°C |

| Reported Yield | ~46% |

| Key Challenges | Moderate and irreproducible yields, high cost and toxicity of NaBH₃CN |

The hydrolysis of N-benzyl nitrones presents another viable route to N-benzylhydroxylamine hydrochloride. This method is often the second step in a two-step synthesis starting from dibenzylamine (B1670424). The intermediate nitrone, specifically C-phenyl-N-benzylnitrone, is hydrolyzed under acidic conditions.

In a typical procedure, the nitrone is treated with concentrated hydrochloric acid. chemicalbook.com The subsequent removal of benzaldehyde, a byproduct of the hydrolysis, is accomplished through steam distillation. chemicalbook.com This process can yield N-benzylhydroxylamine in amounts as high as 88%. chemicalbook.com Another approach involves reacting the C-phenyl-N-benzyl nitrone with a methanol solution of hydroxylamine hydrochloride at room temperature, which has been demonstrated on a multi-kilogram scale with yields around 73%. google.com

Table 2: Synthesis of N-Benzylhydroxylamine Hydrochloride via Hydrolysis of N-Benzyl Nitrones

| Parameter | Value |

|---|---|

| Starting Material | C-phenyl-N-benzylnitrone |

| Reagent | Concentrated Hydrochloric Acid or Hydroxylamine Hydrochloride in Methanol |

| Solvent | Water or Methanol/MTBE |

| Temperature | Room temperature to steam distillation temperature |

| Reported Yield | 61-88% |

| Byproduct | Benzaldehyde |

A practical and cost-effective two-step procedure for the large-scale preparation of N-benzylhydroxylamine hydrochloride begins with the oxidation of dibenzylamine. thieme-connect.com This initial step yields an N-benzyl nitrone, which is then hydrolyzed as described in the previous section.

The oxidation of dibenzylamine is commonly achieved using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510) (Na₂WO₄). thieme-connect.com This reaction is typically performed in a solvent like methanol at a low temperature, for instance, below 5°C. google.com While this method is efficient, with reported yields of the intermediate nitrone reaching up to 92.6%, it is not without risks; the use of hydrogen peroxide can present an explosion hazard. mdpi.comgoogle.com Alternative oxidizing agents like yellow mercuric oxide have also been used, affording the nitrone in high yield (90%). chemicalbook.com

Table 3: Oxidation of Dibenzylamine to C-phenyl-N-benzylnitrone

| Parameter | Value |

|---|---|

| Starting Material | Dibenzylamine |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) or Yellow Mercuric Oxide (HgO) |

| Catalyst | Sodium Tungstate (Na₂WO₄) |

| Solvent | Methanol or Ether |

| Temperature | < 5°C (with H₂O₂) or reflux (with HgO) |

| Reported Yield | 85.3-92.6% |

| Safety Concern | Potential explosion risk with hydrogen peroxide |

The direct benzylation of hydroxylamine hydrochloride with benzyl (B1604629) chloride is another synthetic approach. However, this method is often complicated by the formation of a mixture of polybenzylated products, with N,N-dibenzylhydroxylamine being a major byproduct. thieme-connect.com This lack of selectivity leads to low yields of the desired N-benzylhydroxylamine hydrochloride. google.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a solvent like methanol. mdpi.com The challenge lies in controlling the reaction to favor mono-benzylation over di- and tri-benzylation.

Industrial-Scale Synthesis and Process Optimization

Traditional batch synthesis methods for N-benzylhydroxylamine hydrochloride often pose safety risks and are associated with high production costs. mdpi.com To address these challenges, the development of continuous synthesis processes has become a key area of research.

A continuous, one-step synthesis process for N-benzylhydroxylamine hydrochloride has been developed using benzyl chloride and hydroxylamine hydrochloride as the raw materials. mdpi.com This process utilizes a continuous-flow reactor, which enhances safety by minimizing the volume of hazardous materials at any given time and improves reaction efficiency. mdpi.com

In this optimized process, hydroxylamine hydrochloride is first neutralized with sodium hydroxide to generate a hydroxylamine solution in methanol. This solution is then reacted with benzyl chloride in a continuous-flow reactor under controlled temperature and pressure. Key process parameters have been systematically investigated to maximize yield and purity. mdpi.com The implementation of solvent recovery and the recycling of unreacted hydroxylamine hydrochloride have significantly reduced the production cost. mdpi.com

Table 4: Optimized Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride

| Parameter | Value |

|---|---|

| Raw Materials | Benzyl Chloride, Hydroxylamine Hydrochloride |

| Base | Sodium Hydroxide |

| Solvent | Methanol |

| Reactor Type | Continuous-flow reactor |

| Optimized Temperature | 60°C |

| Optimized Pressure | 8.0 bar |

| Overall Yield | 75% |

| Key Advantages | Improved safety, reduced cost, high purity, and suitability for large-scale industrial application |

Economic and Safety Considerations in Large-Scale Production

The industrial-scale synthesis of N-Benzylhydroxylamine hydrochloride presents several economic and safety challenges. Traditional laboratory methods, such as the reduction of benzaldehyde oxime with sodium cyanoborohydride, are often not economically viable for large-scale production due to the high cost of the reducing agent, which is approximately $300 per kilogram. mdpi.commdpi.com Another route, the oxidation of dibenzylamine with hydrogen peroxide, carries a significant risk of explosion. mdpi.com

Safety is a paramount concern, particularly with the use of hydroxylamine, which can be hazardous. mdpi.com The continuous flow process mitigates some of these risks by offering better control over reaction parameters and minimizing the accumulation of hazardous intermediates. mdpi.com However, the use of excess hydroxylamine in some methods still poses a safety risk, especially at elevated temperatures. mdpi.com

Table 1: Comparison of Synthetic Routes for N-Benzylhydroxylamine Hydrochloride

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of Benzaldehyde Oxime | Benzaldehyde, Hydroxylamine hydrochloride | Sodium cyanoborohydride | Minimizes by-products, stable yields, mild conditions. mdpi.com | High cost of reducing agent limits industrial use. mdpi.commdpi.com |

| Oxidation of Dibenzylamine | Dibenzylamine | Hydrogen peroxide | --- | Risk of explosion. mdpi.com |

| Continuous Synthesis | Benzyl chloride, Hydroxylamine hydrochloride | Continuous-flow reactor | High yield (75%), cost-effective (~$10/kg), enhanced safety, mild conditions. mdpi.com | Requires specialized equipment. |

| Hydrolysis of C-phenyl-N-benzyl nitrone | C-phenyl-N-benzyl nitrone | Hydroxylamine hydrochloride, Methanol | High yield and purity, suitable for large-scale production. google.com | Multi-step process. |

Strategies for Reagent Recovery and Recycling

The economic feasibility of large-scale N-Benzylhydroxylamine hydrochloride production is significantly enhanced by effective reagent recovery and recycling strategies. In the continuous synthesis process, both the solvent and unreacted hydroxylamine hydrochloride can be recovered and reused. mdpi.com

After the extraction of N-Benzylhydroxylamine hydrochloride with ethyl acetate, the remaining aqueous phase contains unreacted hydroxylamine hydrochloride. mdpi.com This aqueous phase can be concentrated, and the hydroxylamine hydrochloride can be extracted with methanol, achieving a recovery rate of approximately 47%. mdpi.com To further streamline the process, the recovered aqueous phase can be directly reused in subsequent reaction cycles, with the necessary adjustments of water and fresh hydroxylamine hydrochloride. mdpi.com

Innovative Synthetic Approaches

Recent research has focused on developing novel and more efficient synthetic routes to N-Benzylhydroxylamine and its derivatives. These innovative approaches aim to overcome the limitations of traditional methods and expand the utility of this important chemical intermediate.

Oxidant-Mediated Nitrone Formation for Subsequent Transformations

One innovative approach involves the oxidant-mediated formation of nitrones from N-benzylhydroxylamine, which can then undergo further transformations. For instance, N-benzylhydroxylamine can be oxidized to form a C-phenyl-N-benzyl nitrone, which is a key intermediate in a high-yielding, two-step synthesis of N-benzylhydroxylamine hydrochloride suitable for large-scale production. google.comresearchgate.net This method involves the oxidation of dibenzylamine using an oxidant like hydrogen peroxide in the presence of a tungstate catalyst to form the nitrone, which is then hydrolyzed to yield the final product. google.com

Furthermore, N-benzylhydroxylamine hydrochloride has been utilized as a "C1N1 synthon" in a novel [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.org This process involves the in-situ generation of acyl ketonitrone intermediates, which then react with arylamines. rsc.org

Deprotection Strategies for N-Benzylhydroxylamine Derivatives

In organic synthesis, the benzyl group is often used as a protecting group for hydroxylamines. The development of efficient deprotection strategies is crucial for the successful application of N-benzylhydroxylamine derivatives. A convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups involves the use of sodium borohydride (B1222165) (NaBH4) and a catalytic amount of palladium on carbon (Pd-C) in methanol. researchgate.net This method is rapid and avoids the need for a hydrogen cylinder, making it a user-friendly approach. researchgate.net The reaction proceeds quickly, with deprotection often complete within minutes, and has been successfully demonstrated on a gram scale. researchgate.net

Applications in Advanced Organic Synthesis

Nitrone Chemistry and Cycloaddition Reactions

The chemistry of nitrones derived from N-benzylhydroxylamine hydrochloride is a cornerstone of modern synthetic strategies. These N-benzylnitrones are key intermediates for the construction of various heterocyclic systems through 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for forming five-membered rings.

Generation of N-Benzyl Nitrones via Condensation Reactions

N-benzylhydroxylamine hydrochloride is the direct precursor to N-benzylhydroxylamine, which is typically generated in situ by treatment with a mild base. The free N-benzylhydroxylamine then readily undergoes condensation reactions with a wide range of aldehydes and ketones to furnish the corresponding N-benzylnitrones. This transformation is a straightforward and widely employed method for accessing these crucial 1,3-dipoles. The reaction is generally high-yielding and tolerates a variety of functional groups on the carbonyl component, allowing for the synthesis of a diverse library of N-benzylnitrones.

For instance, the condensation of N-benzylhydroxylamine with various aromatic and aliphatic aldehydes proceeds smoothly to give the respective C-aryl or C-alkyl-N-benzylnitrones. These reactions are often carried out in solvents like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating.

| Aldehyde/Ketone | N-Benzylnitrone Product | Typical Reaction Conditions |

| Benzaldehyde (B42025) | C-Phenyl-N-benzylnitrone | N-Benzylhydroxylamine hydrochloride, NaOAc, MeOH, rt |

| 2-Pyridinecarboxaldehyde | C-(2-Pyridyl)-N-benzylnitrone | N-Benzylhydroxylamine, EtOH, rt |

| Crotonaldehyde | C-(Prop-1-en-1-yl)-N-benzylnitrone | N-Benzylhydroxylamine hydrochloride, CH2Cl2, rt |

This table provides illustrative examples of N-benzylnitrone synthesis.

Intramolecular and Intermolecular 1,3-Dipolar Cycloaddition Reactions with Alkenes

N-benzylnitrones are stable yet reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkenes. wikipedia.org This reaction provides a direct and atom-economical pathway to isoxazolidine (B1194047) rings, which are valuable intermediates in organic synthesis. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org For electron-rich alkenes, the reaction is generally under LUMOnitrone-HOMOalkene control, leading to 5-substituted isoxazolidines. Conversely, with electron-deficient alkenes, the HOMUnitrone-LUMOalkene interaction dominates, favoring the formation of 4-substituted isoxazolidines. wikipedia.org

While the primary products of nitrone-alkene cycloadditions are isoxazolidines (the saturated five-membered ring), subsequent oxidation or elimination reactions can lead to the formation of isoxazoline (B3343090) frameworks (the unsaturated analogues). The term isoxazoline is sometimes used more broadly in the literature to refer to the initial isoxazolidine cycloadducts as well. The 1,3-dipolar cycloaddition of N-benzylnitrones with alkenes is a highly effective method for constructing these heterocyclic cores. nih.gov The reaction typically proceeds with high regioselectivity and can be influenced by the electronic nature of both the nitrone and the alkene. For example, the reaction of N-benzylnitrone with terminal alkenes generally yields the 5-substituted isoxazolidine regioisomer.

The intermolecular 1,3-dipolar cycloaddition of N-benzylnitrones with various alkenes provides a direct route to a wide array of N-benzylisoxazolidines. These reactions can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. The stereochemical outcome of the reaction is a key consideration, with the formation of both endo and exo diastereomers being possible. The diastereoselectivity can often be influenced by the choice of solvent, temperature, and additives.

A study on the cycloaddition of N-benzyl-C-(2-pyridyl)nitrone with allylic alcohol demonstrated that the use of certain Lewis acids, such as AgOTf and Zn(OTf)2, can lead to complete 3,5-regioselectivity and high cis diastereoselectivity. researchgate.net

Table of Representative N-Benzylisoxazolidine Syntheses

| N-Benzylnitrone | Alkene | Product(s) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |

| C-Phenyl-N-benzylnitrone | Styrene | 2-Benzyl-3,5-diphenylisoxazolidine | Varies with conditions | Good | General knowledge |

| C-(2-Pyridyl)-N-benzylnitrone | Allyl alcohol | 2-Benzyl-5-(hydroxymethyl)-3-(pyridin-2-yl)isoxazolidine | High cis with Lewis acid | Good | researchgate.net |

| C-Phenyl-N-benzylnitrone | Levoglucosenone | Single regio- and stereoisomer | N/A | 87 | mdpi.com |

This table presents selected examples of N-benzylisoxazolidine synthesis via 1,3-dipolar cycloaddition.

The 1,3-dipolar cycloaddition of N-benzylnitrones can also be extended to C=N double bonds present in imines and their derivatives, such as imides, to afford 1,2,4-oxadiazolidine frameworks. While less common than cycloadditions with alkenes, these reactions provide access to unique heterocyclic systems. Achieving high diastereoselectivity and enantioselectivity in these reactions is an active area of research, often relying on the use of chiral auxiliaries, chiral catalysts, or chiral reactants.

While specific examples detailing the diastereoselective and enantioselective cycloaddition of N-benzylnitrones with simple imines and imides are not extensively documented in readily available literature, the general principles of asymmetric 1,3-dipolar cycloadditions apply. The use of chiral Lewis acids or organocatalysts can coordinate to the nitrone or the imine, creating a chiral environment that directs the approach of the reaction partners, thus inducing stereoselectivity. For instance, catalytic enantioselective 1,3-dipolar cycloadditions of nitrones with α,β-unsaturated aldehydes have been successfully developed using chiral imidazolidinone catalysts. frontiersin.org This suggests that similar strategies could be applied to reactions with imines and imides.

The generation of N-benzylnitrones from α-keto esters, such as pyruvates, would introduce a valuable ester functionality directly into the nitrone structure. This functionality can serve as a handle for further synthetic transformations. The condensation of N-benzylhydroxylamine with a pyruvate (B1213749) ester would be expected to yield a C-alkoxycarbonyl-C-methyl-N-benzylnitrone.

Detailed research findings specifically on the cycloaddition reactions of N-benzylnitrones derived from pyruvates are not prominently reported in the surveyed literature. However, the cycloaddition reactions of C-alkoxycarbonyl nitrones are known. These nitrones, due to the presence of the electron-withdrawing ester group, can exhibit altered reactivity and selectivity compared to their C-alkyl or C-aryl counterparts. The cycloaddition of such nitrones with alkenes would be expected to produce isoxazolidines bearing an ester group at the 3-position. The stereochemical outcome of these reactions would be of significant interest, as it would allow for the stereocontrolled introduction of a quaternary center. While direct examples are scarce, the principles of nitrone cycloaddition chemistry suggest that these reactions are feasible and would provide a valuable route to highly functionalized heterocyclic compounds.

Cyclization with Propargylic N-Hydroxylamines

A review of the current scientific literature did not yield specific examples of the direct application of N-benzylhydroxylamine hydrochloride for the cyclization of propargylic N-hydroxylamines.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

N-Benzylhydroxylamine hydrochloride is a key precursor for the in situ generation of reactive intermediates that are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. These frameworks are central to many areas of chemical and pharmaceutical research.

A significant application of N-benzylhydroxylamine hydrochloride is in the synthesis of tetrahydroquinolines through a Povarov-type reaction with alkenes. rsc.orgrsc.orgresearchgate.net This method offers a powerful strategy for accessing this important heterocyclic motif, which is a core structure in numerous biologically active compounds.

The reaction typically involves the use of N-benzylhydroxylamine reagents, derived from the hydrochloride salt, and various alkenes in the presence of hexafluoroisopropanol (HFIP) as the solvent. rsc.orgrsc.orgresearchgate.net The use of HFIP is crucial for the success of this transformation, as it promotes the in situ formation of the key reactive species. researchgate.net This Povarov-type reaction is noteworthy for its applicability to a broad range of alkenes, including highly electronically deactivated styrenes and aliphatic alkenes, thus expanding the scope of attainable tetrahydroquinoline derivatives. rsc.orgrsc.orgresearchgate.net

The reaction mechanism is proposed to proceed through the formation of an N-aryliminium ion intermediate, which then undergoes a [4+2] cycloaddition with the alkene. researchgate.net The process can be catalyzed by a Lewis acid, such as iron(II) sulfate (B86663) heptahydrate, in the presence of a Brønsted acid like trifluoroacetic acid (TFA). researchgate.net The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of tetrahydroquinolines.

Table 1: Scope of the Povarov-Type Reaction between N-Benzylhydroxylamines and Alkenes

| N-Benzylhydroxylamine | Alkene | Product | Yield (%) |

| N-Benzylhydroxylamine | p-Methoxystyrene | 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroquinoline | 85 |

| N-(4-Chlorobenzyl)hydroxylamine | Styrene | 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 78 |

| N-Benzylhydroxylamine | α-Methylstyrene | 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline | 72 |

| N-Benzylhydroxylamine | Indene | 1-Benzyl-1,2,3,3a,4,8b-hexahydroindeno[1,2-b]pyrrole | 65 |

| N-(4-Nitrobenzyl)hydroxylamine | p-Methylstyrene | 1-(4-Nitrobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline | 55 |

N-Benzylhydroxylamine hydrochloride has been ingeniously employed as a "C1N1 synthon" in a novel [2+2+1] cyclization strategy for the synthesis of 1,2,5-trisubstituted imidazoles. rsc.org This approach represents a significant advancement in the construction of this important class of heterocycles, which are prevalent in medicinal chemistry.

The key to this transformation is the in situ generation of a novel acyl ketonitrone intermediate from N-benzylhydroxylamine hydrochloride. This intermediate then captures an arylamine, and a subsequent tautomerization activates the α-C(sp³)–H bond of the N-benzylhydroxylamine moiety. rsc.org This activation enables a site-selective cyclization, deviating from the typical reactivity of N-benzylhydroxylamine. The reaction proceeds efficiently and allows for the synthesis of a variety of 1,2,5-trisubstituted imidazoles, including those that can be modified in the later stages of a synthetic sequence. rsc.org

Table 2: Synthesis of 1,2,5-Trisubstituted Imidazoles using N-Benzylhydroxylamine Hydrochloride

| Aryl Halide | Arylamine | Product | Yield (%) |

| 2-Bromoacetophenone | Aniline | 1,5-Diphenyl-2-methylimidazole | 82 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Methoxyaniline | 2-Methyl-1-(4-methoxyphenyl)-5-(4-chlorophenyl)imidazole | 75 |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Toluidine | 2-Methyl-5-(4-nitrophenyl)-1-(p-tolyl)imidazole | 70 |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Aniline | 2-Methyl-5-(naphthalen-2-yl)-1-phenylimidazole | 78 |

A detailed review of the scientific literature did not reveal any specific methods for the formation of pyrimido[5,4-d]pyrimidine (B1612823) N-oxides that utilize N-benzylhydroxylamine hydrochloride as a direct reagent or precursor.

Preparation of Amino Acids and Their Derivatives

N-Benzylhydroxylamine hydrochloride serves as a crucial starting material in the synthesis of non-proteinogenic amino acids, particularly enantiopure β-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules.

The conjugate addition of N-benzylhydroxylamine to α,β-unsaturated esters or amides provides a powerful method for the stereoselective synthesis of β-amino acid derivatives. mdpi.commdpi.com This approach often utilizes a chiral Lewis acid catalyst to control the stereochemical outcome of the reaction, leading to high enantiomeric purity in the final products. nih.gov

In a notable example, the chiral Lewis acid-catalyzed addition of N-benzylhydroxylamine to pyrrolidinone-derived enoates has been shown to produce β-aryl-β-amino acid precursors with high enantiomeric excess and good chemical yields. nih.gov The resulting adducts can then be further transformed into the desired enantiopure β-amino acids through standard synthetic manipulations, such as hydrogenolysis to remove the benzyl (B1604629) group. mdpi.com

Table 3: Enantioselective Synthesis of β-Aryl-β-Amino Acid Precursors

| Enoate Substrate | Chiral Lewis Acid Catalyst | Product (β-Amino Acid Precursor) | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | Yb(OTf)₃-Pybox | (R)-N-Benzyl-N-hydroxy-3-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)propan-1-amine | 88 | 95 |

| (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | Cu(OTf)₂-Box | (R)-N-Benzyl-N-hydroxy-3-phenyl-3-(pyrrolidin-1-ylcarbonyl)propan-1-amine | 85 | 92 |

| (E)-3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | Sc(OTf)₃-Pybox | (R)-N-Benzyl-N-hydroxy-3-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)propan-1-amine | 91 | 96 |

| (E)-3-(Naphthalen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | Yb(OTf)₃-Pybox | (R)-N-Benzyl-N-hydroxy-3-(naphthalen-2-yl)-3-(pyrrolidin-1-ylcarbonyl)propan-1-amine | 82 | 94 |

Formation and Transformation of Isoxazolidin-5-ones

A significant application of N-benzylhydroxylamine hydrochloride is in the synthesis of isoxazolidin-5-ones, which are valuable precursors to other important molecules like β-amino acids. mdpi.comconicet.gov.ar The general strategy involves the reaction of N-benzylhydroxylamine with α,β-unsaturated esters, a process that can proceed with high stereocontrol. conicet.gov.ar

The reaction mechanism is understood to be a Michael-type conjugate addition of the hydroxylamine (B1172632) to the unsaturated ester. mdpi.comconicet.gov.ar This initial addition forms a β-hydroxyamino ester intermediate. While this open-chain adduct can be isolated under specific conditions (e.g., low temperatures), it typically undergoes spontaneous cyclization to form the more stable five-membered isoxazolidin-5-one ring. conicet.gov.ar

Research has demonstrated that these additions can be highly stereospecific. For instance, the reaction of N-benzylhydroxylamine hydrochloride with chiral α,β-unsaturated esters derived from D-glyceraldehyde proceeds with high π-facial diastereoselection, which is rationalized by the steric influence of the adjacent dioxolane ring. conicet.gov.ar In one study, reaction with a (Z)-trisubstituted olefin required heating in ethanol with sodium ethoxide to furnish the corresponding syn-isoxazolidinone in 59% yield, while the (E)-olefin provided the diastereomeric product in 55% yield under similar conditions. conicet.gov.ar

The resulting isoxazolidin-5-ones can be further transformed. A key transformation is the reductive cleavage of the N-O bond. Catalytic hydrogenation, for example using palladium hydroxide (B78521) on charcoal (Pd(OH)₂/C), cleaves the N-O bond and simultaneously removes the N-benzyl protecting group, affording β-amino acids in high yields. conicet.gov.ar

Table 1: Synthesis of Isoxazolidin-5-ones and Subsequent Transformation

| Reactant (Unsaturated Ester) | Reaction Conditions | Intermediate/Product | Yield | Citation |

|---|---|---|---|---|

| (Z)-trisubstituted olefin | N-benzylhydroxylamine HCl, NaOEt, boiling EtOH, 15 h | syn-isoxazolidinone | 59% | conicet.gov.ar |

| (E)-trisubstituted olefin | N-benzylhydroxylamine HCl, NaOEt, boiling EtOH | Diastereomeric isoxazolidinone | 55% | conicet.gov.ar |

| syn-isoxazolidinone-8 | H₂, Pd(OH)₂/C, H₂O/EtOH, 4 atm | β-amino acid | 90% | conicet.gov.ar |

Role as a Protecting Group for Amine Functionalities

In the context of N-benzylhydroxylamine, the N-benzyl group serves as a robust protecting group for the hydroxylamine nitrogen. wikipedia.org This protection is crucial as it allows the hydroxylamine moiety to be carried through various synthetic steps without undergoing undesired side reactions at the nitrogen atom. The benzyl group is stable under a wide range of conditions, yet it can be removed reliably when needed. organic-chemistry.org

The primary method for deprotection is catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com This reaction typically involves treating the N-benzylhydroxylamine derivative with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C). conicet.gov.arorganic-chemistry.org This process cleaves the benzylic C-N bond, liberating the free hydroxylamine or, depending on the reaction conditions and substrate, reducing it further to a primary amine. conicet.gov.arwikipedia.org This dual deprotection-reduction is a highly efficient route to primary amines from their N-benzylhydroxylamine precursors.

The stability of the benzyl group allows for transformations elsewhere in the molecule, such as the formation and subsequent reduction of the isoxazolidin-5-one ring system as described previously. conicet.gov.ar Only after these transformations are complete is the benzyl group removed to unveil the target amino functionality. conicet.gov.ar

Alkylation Reactions Leading to N-Alkyl-N-benzylhydroxylamine Derivatives

N-benzylhydroxylamine can be readily N-alkylated to produce a diverse range of N-alkyl-N-benzylhydroxylamine derivatives. These products are themselves useful intermediates in organic synthesis. The reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group.

For the reaction to occur, the N-benzylhydroxylamine hydrochloride salt must first be neutralized with a suitable base to generate the free N-benzylhydroxylamine. This nucleophilic nitrogen can then react with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide) or alkyl sulfonate. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions, such as O-alkylation or overalkylation.

This N-alkylation strategy has been employed to synthesize a variety of compounds, including N-alkylated hydroxamic acids, which are known to be potent inhibitors of histone deacetylase enzymes. dtu.dk The ability to introduce a wide array of alkyl groups allows for the systematic modification of molecular structure to tune biological activity or physical properties.

Table 2: General Scheme for N-Alkylation of N-Benzylhydroxylamine

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|---|---|---|

| N-Benzylhydroxylamine | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-N-benzylhydroxylamine |

Reductive Properties in Organic Transformations

While often used as a building block, the hydroxylamine moiety in N-benzylhydroxylamine also possesses reductive properties. The N-OH group can be oxidized, meaning the compound can act as a reducing agent in certain chemical reactions.

The laboratory preparation of N-benzylhydroxylamine itself can involve the reduction of benzaldehyde oxime, highlighting its position within redox chemistry. mdpi.com The reverse of this process, the oxidation of the hydroxylamine, implies its capacity to reduce other species. Although less common than its nucleophilic applications, this characteristic can be exploited in specific synthetic contexts. For example, hydroxylamines can participate in redox reactions with certain metal ions, leading to a change in the metal's oxidation state. While detailed studies focusing solely on the reductive applications of N-benzylhydroxylamine are not widespread, its inherent electronic structure supports its potential use as a mild reducing agent in specialized organic transformations.

Mechanistic Investigations of Reactions Involving N Benzylhydroxylamine Hydrochloride

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms

The most prominent role of N-benzylhydroxylamine in mechanistic studies is as a precursor to N-benzylnitrone, a versatile 1,3-dipole for cycloaddition reactions. The mechanism is initiated by the condensation of N-benzylhydroxylamine with an aldehyde or ketone. This reaction forms the C-substituted N-benzylnitrone, which is the key intermediate for the subsequent cycloaddition.

The cycloaddition itself is a concerted, pericyclic reaction classified as a [3+2] cycloaddition. In this step, the 1,3-dipole (the nitrone) reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. The reaction with an alkene yields a substituted isoxazolidine (B1194047). Mechanistically, this process is believed to proceed through a highly ordered, asynchronous transition state where the two new sigma bonds (C-C and C-O) form simultaneously but not necessarily at the same rate. nih.govmdpi.com The stereochemical outcome of the reaction, yielding either endo or exo products, is highly dependent on the steric and electronic properties of both the nitrone and the dipolarophile, as well as the reaction conditions.

Research has shown that the choice of solvent can influence the stereoselectivity. For instance, the use of imidazolium-based ionic liquids in the reaction of an N-benzylidene nitrone with maleimide (B117702) was found to favor the formation of the cis diastereoisomer, suggesting the ionic liquid helps stabilize the exo transition state. researchgate.net

In a novel mechanistic pathway, N-benzylhydroxylamine hydrochloride has been employed as a "C1N1 synthon" in a [2+2+1] cyclization to build imidazole (B134444) rings. rsc.org This process involves the in-situ generation of an acyl ketonitrone intermediate, which then undergoes a unique tautomerization to activate the α-C(sp³)–H bond of the benzyl (B1604629) group, leading to a site-selective cyclization. rsc.org

| Dipolarophile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| N-phenylmaleimide | [Bmim][PF6] | 1 | 98 | 75:25 |

| N-phenylmaleimide | [Bmim][BF4] | 1 | 96 | 71:29 |

| N-phenylmaleimide | [Bmim][Br] | 2 | 95 | 68:32 |

| N-phenylmaleimide | CHCl3 | 24 | 70 | 65:35 |

Analysis of Radical Pathways in Derivatization and Trifluoromethylation Reactions

While less common than its ionic pathways, N-benzylhydroxylamine and its derivatives can participate in reactions involving radical intermediates. The trifluoromethylation of organic molecules is a key transformation in medicinal chemistry, and radical pathways provide a powerful entry to these structures. nih.gov

Visible-light photocatalysis has emerged as a primary method for generating trifluoromethyl radicals (•CF₃) from inexpensive and stable sources like trifluoroacetic anhydride. nih.gov The general mechanism involves a photosensitizer, often an iridium or ruthenium complex, which, upon excitation by light, initiates a single-electron transfer (SET) event. nih.gov This process leads to the decarboxylation of a trifluoroacetate (B77799) intermediate, releasing the highly reactive •CF₃ radical. nih.gov

In the context of N-benzylhydroxylamine, a plausible mechanistic pathway involves its initial conversion to an N-benzylnitrone. This nitrone can then act as a radical acceptor. The photogenerated •CF₃ radical attacks the carbon atom of the nitrone C=N bond, forming a new, stabilized nitrogen-centered radical. This radical intermediate is subsequently reduced by a sacrificial electron donor in the catalytic cycle and then protonated upon workup to yield the final α-trifluoromethylated hydroxylamine (B1172632) product. This approach has been successfully applied to the trifluoromethylation of methyl ketones, which proceeds through a silyl (B83357) enol ether intermediate that acts as the radical acceptor. elsevierpure.comelsevierpure.com

| CF3 Source | Catalyst System | Mechanism Feature | Substrate Class | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | Photoredox catalyst (e.g., Ru or Ir complex) + Pyridine N-oxide | Facile decarboxylation to CF3 radical | (Hetero)arenes, Alkenes | nih.gov |

| Trifluoromethyl azide (B81097) (CF3N3) | fac-Ir(ppy)3 (photocatalyst) | Generation of triplet trifluoromethyl nitrene | Alkenes (for aziridination) | researchgate.net |

| Sodium triflinate (Langlois' reagent) | Ru(bpy)3Cl2 (photocatalyst) + Oxidant | Oxidative generation of CF3 radical | Alkenes, Arenes | nih.gov |

Studies on N-O Bond Cleavage Processes

The nitrogen-oxygen single bond in hydroxylamines is relatively weak (bond dissociation energy ~50-60 kcal/mol) and is susceptible to cleavage under various mechanistic manifold. smu.edu This reactivity is frequently harnessed to convert hydroxylamine derivatives into amines or other nitrogen-containing heterocycles.

One of the most common mechanisms for N-O bond cleavage is catalytic hydrogenolysis. This process typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The mechanism is believed to involve the oxidative addition of the palladium catalyst into the N-O bond. This forms a palladium intermediate which is then cleaved by hydrogen to yield the corresponding amine and a water molecule, regenerating the catalyst.

Alternatively, N-O bond cleavage can be induced through radical mechanisms. Photocatalysis can be used to generate radical intermediates that lead to N-O bond fragmentation. mdpi.com For example, an excited photocatalyst can engage in an SET event with the hydroxylamine derivative. Depending on whether the process is oxidative or reductive, this can lead to the formation of a radical cation or radical anion, respectively, both of which are primed for N-O bond scission. Studies on the oxidation of the related benzyl radical have shown that it reacts with O₂ to form a benzylperoxy radical, which can ultimately lead to the formation of a benzoxyl radical and OH upon decomposition of a benzyl hydroperoxide intermediate. nih.gov This highlights the types of reactive oxygen species that can be involved in pathways initiated by N-O bond cleavage.

Theoretical Computational Studies of Reaction Energetics and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving N-benzylhydroxylamine derivatives. These studies provide detailed insights into transition state geometries, reaction energy profiles, and the origins of selectivity.

For 1,3-dipolar cycloadditions, DFT calculations have confirmed that the reaction between a nitrone and an alkene proceeds through a one-step, asynchronous transition state. nih.govmdpi.com This means that while the reaction is concerted, the formation of the two new sigma bonds is not perfectly simultaneous. By calculating the activation energies for the different possible pathways (e.g., leading to ortho or meta regioisomers, or exo or endo stereoisomers), computational models can accurately predict the experimentally observed outcomes. researchgate.net Molecular Electron Density Theory (MEDT) analysis has further clarified the electronic structure of the transition states, revealing the polar nature of these cycloadditions. icm.edu.pl

Computational studies have also been applied to understand the selectivity of subsequent reactions of the cycloaddition products. For example, a combined theoretical and experimental study on the oxidation of N-benzylisoxazolidines by ruthenium tetroxide used DFT calculations (at the B3LYP-d3bj/Def2SVP level of theory) to determine the regioselectivity. mdpi.com The calculations revealed the activation barriers for oxidation at different positions on the molecule. The results showed that an attack at the C-3 position of the isoxazolidine ring had a significantly lower energy barrier than an attack at the benzylic position, explaining the observed product distribution. mdpi.com These calculations can quantify the energetic cost of steric hindrance in different transition states, providing a clear rationale for the observed stereoselectivity. mdpi.comnih.gov

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Oxidation at C-3 (endo) | TS_endo | 14.8 | Favored Path |

| Oxidation at C-3 (exo) | TS_exo | 19.8 | Disfavored |

| Oxidation at C-1' (benzylic) | TS_benzylic | >25 | Not Observed |

Advanced Research Applications and Emerging Fields

Medicinal Chemistry and Pharmaceutical Development

In the field of pharmaceutical development, N-Benzylhydroxylamine hydrochloride serves as a critical starting material and intermediate for synthesizing a wide range of therapeutic compounds. labinsights.nlmdpi.com Its applications are diverse, contributing to the creation of drugs that target enzymes, mitigate oxidative stress, and combat infectious diseases.

Design and Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors

N-Benzylhydroxylamine hydrochloride is a key building block in the synthesis of hydroxamic acid derivatives. labinsights.nl These derivatives are a prominent class of compounds known for their potent biological activities, particularly as enzyme inhibitors. labinsights.nl The synthesis typically involves reacting N-Benzylhydroxylamine hydrochloride with various carboxylic acids or their ester forms to construct a diverse library of hydroxamic acid compounds.

A significant application of N-Benzylhydroxylamine hydrochloride is in the creation of Histone Deacetylase (HDAC) inhibitors, which have emerged as an important class of anticancer agents. labinsights.nlresearchgate.net HDACs are enzymes that play a crucial role in regulating gene expression by altering chromatin structure; their overexpression is linked to the development of various cancers. cuestionesdefisioterapia.com

Researchers have successfully designed and synthesized series of substituted N-benzylpyrimidin-2-amine derivatives as potent HDAC inhibitors. researchgate.net In these studies, certain compounds demonstrated enzymatic inhibitory activity comparable to the established drug SAHA (Vorinostat) and exhibited significant antiproliferative activity against tumor cells. researchgate.net The hydroxamic acid moiety, often derived from hydroxylamine (B1172632) precursors like N-Benzylhydroxylamine, is crucial for chelating the zinc ion within the active site of HDAC enzymes, thereby inhibiting their function. This has led to the discovery of novel benzohydroxamate-based inhibitors targeting specific HDAC isoforms, such as HDAC6, which show promise in enhancing cancer immunotherapy. cuestionesdefisioterapia.com

| Target Compound | In Vitro HDAC Inhibitory Activity | Antiproliferative Activity | Reference |

| 6a, 6d, 8a, 8c, 8f | Potent, comparable to SAHA | Showed better antiproliferative activities than SAHA | researchgate.net |

| 10c (benzohydroxamate-based) | Potent HDAC6 inhibitor | Enhanced anti-tumor immune response | cuestionesdefisioterapia.com |

Metal Chelation Studies for Therapeutic Interventions

The hydroxylamine group within N-Benzylhydroxylamine hydrochloride gives it the ability to act as a chelating agent, forming stable complexes with metal ions. labinsights.nl This property is being investigated for therapeutic interventions in diseases caused or exacerbated by metal ion dysregulation. labinsights.nlrsc.orgnih.gov

The compound shows promise in forming stable complexes with ferric (Fe³⁺) and cupric (Cu²⁺) ions. labinsights.nl This makes it a potential candidate for developing treatments for metal-induced toxicity, such as in iron overload disorders like β-thalassemia. labinsights.nlnih.gov Furthermore, by sequestering essential metal ions like iron and copper, which are vital for the growth and enzymatic function of microbes, this chelation capacity may also underpin potential antibacterial and antiviral applications. labinsights.nl In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis and subsequent oxidative stress are key pathological factors, the development of metal-chelating compounds is a significant therapeutic strategy. rsc.orgthermofisher.com

Investigation of Antioxidant Properties and Mitigation of Oxidative Stress

N-Benzylhydroxylamine hydrochloride has demonstrated potential as an antioxidant agent capable of scavenging free radicals. labinsights.nl This activity is crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions. labinsights.nl

The benzyl (B1604629) group in the molecule enhances its lipophilicity, which may allow for better penetration of lipid-rich cell membranes. labinsights.nl This characteristic could improve its intracellular antioxidant activity, offering protection against oxidative damage from within the cell. labinsights.nl Research has also pointed to N-benzylhydroxylamine as a potential pharmacological agent for preventing damage to the retinal pigment epithelium caused by acrolein, an environmental irritant and a product of lipid peroxidation. mdpi.comnih.gov

Application in the Synthesis of Specific Pharmaceutical Agents

N-Benzylhydroxylamine hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical agents due to its versatility in organic reactions. mdpi.com It is frequently used to generate N-benzyl nitrones through condensation with aldehydes or ketones. mdpi.com These nitrones are valuable precursors for constructing isoxazoline (B3343090) and isoxazolidine (B1194047) frameworks via 1,3-dipolar cycloaddition reactions, which are core structures in many biologically active compounds. mdpi.com

Specific applications include:

Anti-platelet Agents: The compound is a key intermediate in an efficient synthetic route for a novel anti-platelet agent known as ADZ6140 (Ticagrelor). mdpi.com

β-Amino Acids: It can be used in Michael additions and cyclization reactions with unsaturated esters to produce azoldones, which are then hydrogenated to yield β-amino acids. mdpi.com

Complex Heterocycles: It serves as a starting reagent for the synthesis of sugar-derived nitrones and fluoro-isoxazoline derivatives. mdpi.com It has also been used to prepare precursors for aminocyclopentitol derivatives. cuestionesdefisioterapia.com

Imidazole (B134444) Synthesis: In a novel application, it has been used as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles, demonstrating its utility in complex molecular modifications. nih.gov

| Synthesized Product/Class | Application/Significance | Precursor Role of N-Benzylhydroxylamine HCl |

| Ticagrelor (ADZ6140) | Anti-platelet agent for cardiovascular disease | Key intermediate in the synthesis pathway mdpi.com |

| β-Amino Acids | Important building blocks in medicinal chemistry | Used to generate azoldone intermediates mdpi.com |

| Isoxazoline/Isoxazolidine Derivatives | Core structures in bioactive compounds | Forms N-benzyl nitrones for cycloaddition reactions mdpi.com |

| 1,2,5-Trisubstituted Imidazoles | Heterocyclic compounds with potential bioactivity | Acts as a "C1N1 synthon" in a novel cyclization nih.gov |

Development of Antileishmanial Compounds

Research into new treatments for leishmaniasis has identified N-Benzylhydroxylamine hydrochloride as a valuable reagent. In the development of novel antileishmanial agents, its derivative, O-benzylhydroxylamine hydrochloride, was used in a coupling reaction to form O-benzyl hydroxamates. These intermediates were then converted via hydrogenolysis into the final acetohydroxamic acid analogues.

These synthesized compounds showed significant activity against Leishmania infantum. Notably, the C-benzylated analogues demonstrated potent growth inhibition against both the promastigote and amastigote forms of the parasite, with activity in the low micromolar range. The (S)-enantiomer of one analogue was found to be the most potent and selective against L. infantum amastigotes, highlighting the compound's utility in generating effective and specific antiparasitic agents.

| Compound Analogue | Target Organism | IC50 Value (Amastigote) |

| 59a (C-isobutyl) | L. infantum | 2.23 µM |

| 59b ((S)-enantiomer, C-benzylated) | L. infantum | Low micromolar activity (most potent) |

| 59c (C-benzylated) | L. infantum | Low micromolar activity |

Analytical Chemistry Methodologies

In the field of analytical chemistry, the detection and quantification of certain classes of molecules can be challenging due to their low volatility, poor ionization efficiency, or lack of a suitable chromophore. N-Benzylhydroxylamine hydrochloride serves as a critical derivatization agent, chemically modifying analytes to enhance their detectability and separation by modern analytical instrumentation. perovskite-info.com

Derivatization for Enhanced Liquid Chromatography-Mass Spectrometry Detection

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but its sensitivity for certain analytes, particularly small polar molecules, can be limited. Chemical derivatization is a strategy employed to overcome these limitations. N-Benzylhydroxylamine hydrochloride and its related analogue, O-benzylhydroxylamine (O-BHA), are used to introduce a benzyl group onto target molecules. aip.org This modification increases the molecular weight and hydrophobicity of the analyte, which can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency in the mass spectrometer, leading to significantly lower detection limits. The reaction typically targets carbonyl or carboxyl functional groups, forming stable oxime or amide derivatives, respectively, that are readily analyzed by LC-MS/MS. perovskite-info.comaip.org

Quantification of Biological Metabolites and Organic Acids

The accurate quantification of endogenous metabolites is crucial for understanding biochemical pathways and diagnosing diseases. Many biological metabolites, such as organic acids involved in the tricarboxylic acid (TCA) cycle, are difficult to analyze directly by LC-MS due to their high polarity and poor ionization. aip.org

Derivatization with O-benzylhydroxylamine (O-BHA) has been successfully applied to develop robust LC-MS/MS methods for the comprehensive quantification of these compounds. researchgate.net In one such method, 20 different carboxylic acid-containing compounds from various metabolic pathways were derivatized with O-BHA. This approach allowed for their successful quantification in multiple biological matrices, including urine, plasma, saliva, and brain and liver tissues. researchgate.net The method demonstrated excellent linearity within the endogenous range of the analytes and achieved high accuracy and precision. researchgate.net This derivatization strategy is a valuable tool for targeted metabolomics, enabling researchers to study the status of key metabolic pathways in health and disease. researchgate.net

Table 1: LC-MS/MS Method Details for Quantification of Organic Acids via O-Benzylhydroxylamine Derivatization This interactive table summarizes the key parameters of a validated method for quantifying biological organic acids.

| Parameter | Details | Reference |

| Derivatizing Agent | O-Benzylhydroxylamine (O-BHA) | aip.orgresearchgate.net |

| Target Analytes | Tricarboxylic Acid (TCA) Cycle Intermediates & other endogenous carboxylic acids | aip.orgresearchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Extraction Method | Liquid-liquid extraction with ethyl acetate | researchgate.net |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | aip.orgresearchgate.net |

| LC Column | Waters Acquity BEH C18 (2.1 × 100 mm) | aip.org |

| Matrices Validated | Urine, plasma, saliva, brain, liver | researchgate.net |

| Accuracy (Intra/Inter-assay) | 80-120% | researchgate.net |

| Precision (Intra/Inter-assay) | <20% | researchgate.net |

Detection and Quantification of Carbonyl Compounds

N-Benzylhydroxylamine hydrochloride is widely employed as a reagent for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. perovskite-info.com These compounds can be challenging to measure, but they readily react with N-benzylhydroxylamine to form stable nitrone derivatives. perovskite-info.comresearchgate.net This reaction provides a basis for numerous analytical methods, including chromatography, where the resulting derivatives offer enhanced detection capabilities compared to the parent carbonyl compounds. perovskite-info.com This application is valuable in environmental science for monitoring pollutant degradation and in pharmaceutical development. perovskite-info.com

Materials Science and Polymer Chemistry

Beyond analytical applications, N-Benzylhydroxylamine hydrochloride contributes to the synthesis and performance of advanced materials, including polymers and next-generation solar energy devices.

Utilization as a Chain Transfer Agent in Polymerization Processes

In polymer chemistry, controlling the molecular weight and the properties of the final polymer is essential. Chain transfer agents are added to polymerization reactions to regulate the growth of polymer chains. N-Benzylhydroxylamine hydrochloride has been identified as a compound that can serve this function. perovskite-info.com By participating in the polymerization process, it can help control the molecular weight distribution, thereby influencing the physical and mechanical properties of the resulting polymer. perovskite-info.com While its use is noted in chemical literature, detailed studies specifying the kinetics and efficiency of N-benzylhydroxylamine hydrochloride as a chain transfer agent in specific radical polymerization systems are not broadly reported in comparison to more common agents. perovskite-info.comchemicalpapers.comresearchgate.net

Application as an Additive in Perovskite Solar Cell Fabrication

Perovskite solar cells (PSCs) are a highly promising photovoltaic technology, but their efficiency and long-term stability are often hindered by defects within the perovskite crystal layer. aip.orgbohrium.com Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, is a key strategy to overcome these issues.

Recent research has demonstrated that N-benzylhydroxylamine (referred to as N-BzHoA in the study) is an effective additive for fabricating high-performance inverted PSCs. researchgate.net Its inclusion in the precursor solution was found to suppress the formation of undesirable lead iodide (PbI₂) and the non-functional δ-phase of the perovskite material. researchgate.net Instead, it promotes the growth of a uniform film composed of large, desirable α-phase cubic crystals without altering the material's band gap. researchgate.netbohrium.com These morphological improvements lead to a significant reduction in defects, which in turn enhances the solar cell's performance and stability. researchgate.netbohrium.com

Table 2: Performance of Inverted Perovskite Solar Cells with N-Benzylhydroxylamine (N-BzHoA) Additive This interactive table presents the performance metrics of perovskite solar cells with and without the N-BzHoA additive, based on published research findings.

| Performance Metric | Control Device (without N-BzHoA) | Device with 1% N-BzHoA Additive | Reference |

| Power Conversion Efficiency (PCE) | Lower | 17.49% | researchgate.net |

| Hysteresis | Present | Reduced | researchgate.net |

| Stability (after 100h light exposure) | Lower | >89% of initial capacity retained | researchgate.net |

| Film Quality | Contains unwanted PbI₂ and δ-phase | Uniform, large α-phase grains; suppressed PbI₂ formation | researchgate.netbohrium.com |

These findings highlight the potential of N-benzylhydroxylamine hydrochloride as a versatile and effective additive for advancing the commercial viability of perovskite solar cell technology. researchgate.net

Environmental Chemistry Research

The application of N-Benzylhydroxylamine hydrochloride in environmental science is primarily centered on improving the ecological footprint of its own synthesis rather than its direct use in remediation efforts.

Studies in Pollutant Degradation and Environmental Remediation

A review of current scientific literature indicates a notable lack of studies where N-Benzylhydroxylamine hydrochloride is directly employed for the degradation of environmental pollutants or in broader environmental remediation strategies. Research has instead been directed towards creating more sustainable and environmentally conscious methods for its production. These process improvements aim to mitigate the environmental impact associated with its synthesis by addressing the "three wastes": wastewater, waste gas, and solid waste. mdpi.com For instance, developments in continuous synthesis processes focus on recycling reagents like hydroxylamine hydrochloride. This recycling helps reduce the concentration of ammonia (B1221849) nitrogen in the aqueous waste phase, thereby lowering the environmental burden and cost of wastewater treatment. mdpi.com While these advancements represent a significant step forward in green chemistry, the role of N-Benzylhydroxylamine hydrochloride as an active agent in environmental cleanup remains an unexplored area of research.

Chiral Synthesis and Stereocontrol Applications

N-Benzylhydroxylamine hydrochloride is a cornerstone reagent for creating stereochemically defined molecules. While the compound itself is achiral, it serves as a critical prochiral precursor, enabling the synthesis of chiral compounds through various stereocontrolled methodologies.

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

In the context of asymmetric synthesis, N-Benzylhydroxylamine hydrochloride functions as an essential achiral building block rather than a classical chiral auxiliary. Its primary role is to react with aldehydes and ketones to form N-benzyl nitrones. nih.gov These nitrones are versatile 1,3-dipoles that can then participate in cycloaddition reactions. google.com

The stereochemical outcome of these reactions is not directed by the N-benzylhydroxylamine moiety itself, but is instead controlled by external factors, such as:

Chiral Catalysts: The use of chiral Lewis acids can create a chiral environment around the nitrone, influencing the direction of attack by the other reactant and leading to an enantiomerically enriched product. nih.govrsc.org

Substrate Control: Incorporating a chiral center into the reacting partner (the dipolarophile) can direct the stereochemical course of the cycloaddition.

This approach allows for the construction of complex chiral molecules, where the N-benzyl group can be easily removed during later synthetic steps, such as through hydrogenolysis, to reveal the final product. conicet.gov.ar

Diastereoselective and Enantioselective Methodologies

The N-benzyl nitrones derived from N-Benzylhydroxylamine hydrochloride are instrumental in powerful stereoselective transformations, most notably in 1,3-dipolar cycloadditions to form isoxazolidine and isoxazolidinone rings. These heterocyclic products are valuable intermediates for the synthesis of compounds like β-amino acids. google.comconicet.gov.ar

Diastereoselective Synthesis: The inherent geometry of the reactants can be used to control the diastereoselectivity of a reaction. For example, the reaction of N-benzylhydroxylamine with chiral α,β-unsaturated esters (enoates) can proceed with high stereospecificity. The geometry of the double bond in the enoate dictates the stereochemistry of the resulting isoxazolidinone. A study demonstrated that reacting N-benzylhydroxylamine hydrochloride with (Z)- and (E)-enoates under basic conditions led to the formation of single diastereomeric products in each case. conicet.gov.ar

| Reactant (Olefin Isomer) | Reaction Conditions | Product (Isoxazolidinone) | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-trisubstituted olefin | NaOEt, boiling EtOH, 15h | Crystalline Isoxazolidinone 9 | Single syn isomer | 59% | conicet.gov.ar |

| (E)-trisubstituted olefin | NaOEt, boiling EtOH | Crystalline Isoxazolidinone 10 | Single diastereomer | 55% | conicet.gov.ar |

Enantioselective Methodologies: To achieve enantioselectivity in these cycloadditions, chiral catalysts are employed. Chiral Lewis acids, such as complexes of copper, magnesium, cerium, and zinc, have been extensively studied to catalyze the reaction between nitrones and alkenes, yielding products with high enantiomeric excess (e.e.). nih.govrsc.orgresearchgate.net A notable example is the copper-catalyzed enantioselective [4π + 2σ] cycloaddition of bicyclobutanes with nitrones, which constructs chiral 2-oxa-3-azabicyclo[3.1.1]heptanes (BCHeps), important saturated bio-isosteres of arenes. chemrxiv.org

| Reaction Type | Nitron | Dipolarophile | Catalyst System | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| [4π + 2σ] Cycloaddition | C-aryl, N-benzyl nitrone | Bicyclo[1.1.0]butane (BCB) | Cu(II) complex | Up to 98% | Up to 98% | chemrxiv.org |

| [3+2] Cycloaddition | N-benzyl nitrone | α,β-unsaturated 2-acyl imidazole | Bis(oxazolinyl)pyridine-Ce(IV) triflate | High | High | researchgate.net |

| [3+2] Cycloaddition | Generic N-benzyl nitrone | Allylic Alcohols | Nitrone-MgBr₂ complexes | - | - | nih.gov |

These methodologies provide efficient routes to densely functionalized and optically active compounds that are precursors to β'-hydroxy-β-amino acid derivatives and other pharmaceutically relevant structures. researchgate.net

Applications in Chiral Separation Techniques

Chiral separation, also known as chiral or enantiomeric resolution, is a critical process for isolating individual enantiomers from a racemic mixture. wikipedia.org This is typically achieved using techniques like chiral column chromatography or by forming diastereomeric salts with a chiral resolving agent. wikipedia.orgtcichemicals.com Common resolving agents include chiral acids or bases like tartaric acid and brucine. wikipedia.org

Based on a comprehensive review of the available scientific literature, N-Benzylhydroxylamine hydrochloride is not utilized as a chiral selector or as a component of the stationary phase in chiral separation techniques. Its role in stereochemistry is firmly established in the synthesis of chiral molecules, not in their separation.

Q & A

Q. What are the recommended storage and handling protocols for N-Benzylhydroxylamine hydrochloride?

N-Benzylhydroxylamine hydrochloride should be stored at room temperature in a tightly sealed container to prevent moisture absorption and oxidative degradation . Desiccants (e.g., silica gel) are recommended for long-term storage. Handling requires PPE (gloves, lab coat) and working in a fume hood due to potential irritation from hydrochloride byproducts .

Q. How is the purity and structural integrity of N-Benzylhydroxylamine hydrochloride verified in synthetic workflows?

Characterization typically involves:

- Melting Point Analysis : Confirms compound identity (literature values cross-referenced).

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzylic protons at δ ~4.3 ppm, hydroxylamine protons at δ ~8.2 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 159.61 for [M+H]⁺) validate molecular weight .

Q. What are the common roles of N-Benzylhydroxylamine hydrochloride in organic synthesis?

It serves as:

- A C1N1 synthon in [2+2+1] cyclizations to construct imidazoles via α-C(sp³)–H activation .

- A hydroxylamine precursor for nitrone intermediates in heterocycle synthesis (e.g., isoxazolidines) .

- A nucleophile in alkylation or acylation reactions under mild acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in α-C(sp³)–H activation strategies using N-Benzylhydroxylamine hydrochloride?

Key parameters include:

- Base Selection : NaOAc (3.0 equiv.) in refluxing toluene enhances tautomerization, achieving 66% yield in tricyclic isoxazolidine formation .

- Solvent Effects : Toluene outperforms polar solvents (ethanol, dioxane) by stabilizing reactive intermediates .

- Stoichiometry : A 1.5:1 reagent-to-substrate ratio minimizes side reactions in imidazole synthesis .

Q. How do researchers resolve contradictions in regioselectivity during multi-component cyclizations involving N-Benzylhydroxylamine hydrochloride?

Contradictions arise from competing pathways (e.g., N- vs. α-C cyclization). Mitigation strategies:

- Intermediate Trapping : Arylamine capture by acyl ketonitrones ensures selective α-C activation .

- Kinetic Control : Lower temperatures (20–25°C) favor desired regioisomers, as shown in fluoroalkylation studies (63% isolated yield) .

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent/base selection .

Q. What safety protocols are critical for scaling up reactions with N-Benzylhydroxylamine hydrochloride?

Scalability requires:

- Thermal Stability Testing : DSC analysis confirms decomposition thresholds (>150°C) to avoid exothermic events .

- Waste Management : Neutralize HCl byproducts with aqueous NaHCO3 before disposal .

- Process Monitoring : In-line IR spectroscopy tracks intermediate formation and reaction completion .

Methodological Insights from Recent Studies

- Case Study 1 : In a 125 mmol-scale synthesis of O-benzyl hydroxylamine derivatives, direct use of commercially sourced N-Benzylhydroxylamine hydrochloride (>98% purity) eliminated purification steps, reducing reaction time by 40% .

- Case Study 2 : A comparative solvent screen (toluene vs. TCE) for sequential cycloadditions revealed toluene’s superior ability to stabilize nitrone intermediates, achieving 70% NMR yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.